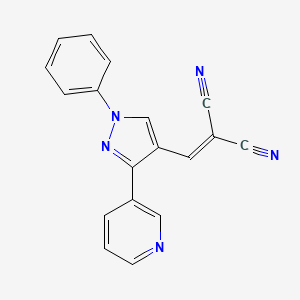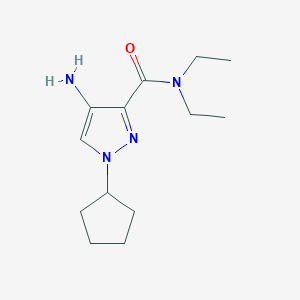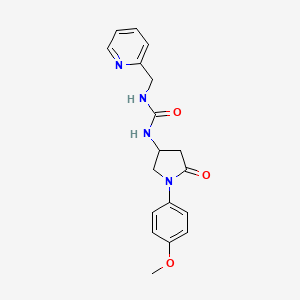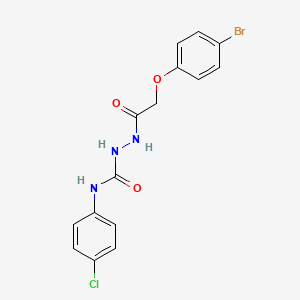![molecular formula C8H7N3O B3013765 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde CAS No. 120321-75-7](/img/structure/B3013765.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde
概要
説明
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7N3O .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which are similar to our compound of interest, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be analyzed using different spectral techniques . The compound has been characterized using 1H NMR and 13C NMR .Chemical Reactions Analysis
1,2,3-triazoles, including our compound of interest, are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them ideal for various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde include its molecular weight of 161.16 . It is a solid at room temperature .科学的研究の応用
Drug Discovery
1,2,3-Triazoles, including derivatives like “1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde,” are known for their stability and bioactivity, making them valuable in drug discovery . They can mimic the amide bond, leading to their use in medicinal compounds such as anticonvulsants (e.g., Rufinamide), antibiotics (e.g., Cefatrizine), and anticancer drugs (e.g., Carboxyamidotriazole) .
Organic Synthesis
In organic chemistry, 1,2,3-triazoles serve as versatile intermediates. They participate in various reactions, including cycloadditions, which are essential for constructing complex molecules . Their stability under different conditions makes them suitable for multi-step synthetic processes.
Polymer Chemistry
The triazole ring can be incorporated into polymers to enhance their properties. For example, polymers with triazole units exhibit increased thermal stability and chemical resistance, which are desirable traits for industrial applications .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazole derivatives are used in supramolecular assemblies. They can form host-guest complexes and are involved in the design of molecular recognition systems .
Bioconjugation
Triazole rings can act as linkers in bioconjugation, connecting biomolecules to other entities, such as drugs or fluorescent tags. This application is particularly useful in targeted drug delivery and diagnostic imaging .
Fluorescent Imaging
The triazole core can be part of fluorescent probes used in imaging techniques. These compounds help in visualizing biological processes and are tools in chemical biology research .
Materials Science
Triazole derivatives contribute to the development of new materials with specific electronic, optical, or mechanical properties. They are used in creating advanced materials for electronics and nanotechnology .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and 1,2,3-triazole, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit myriad of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 16116 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability and activity.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
Given the notable therapeutic importance of 1,2,3-triazoles, there is significant interest in the scientific community to further explore their potential applications . They hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
特性
IUPAC Name |
3-methylbenzotriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRLZPULCNZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)


![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013700.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)

![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)